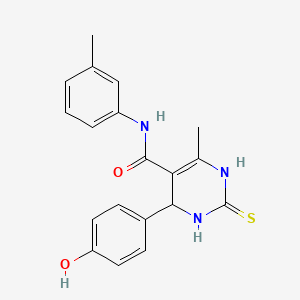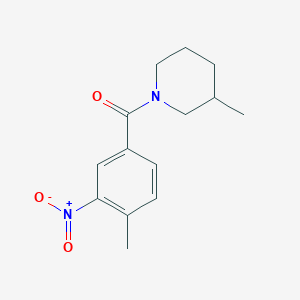![molecular formula C19H22N2O4 B4999251 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4999251.png)
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide, also known as FTY720, is a synthetic sphingosine analogue that has been extensively studied for its potential applications in scientific research. It was first synthesized in 1992 by researchers at the University of Basel, Switzerland, and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide acts as a functional antagonist of S1P receptors, which are involved in the regulation of lymphocyte migration and immune responses. By binding to these receptors, this compound induces their internalization and degradation, leading to a decrease in lymphocyte migration and immune cell activation. This has been shown to have a wide range of effects on the immune system, including the prevention of autoimmune diseases and the suppression of transplant rejection.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, this compound has also been shown to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and has been proposed as a potential treatment for neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease. It has also been shown to have anti-cancer effects, particularly in the treatment of leukemia and breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide in scientific research include its well-characterized mechanism of action, its ability to modulate the immune system, and its potential therapeutic applications in a wide range of diseases. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are numerous potential future directions for research on 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide, including the development of new synthetic analogues with improved solubility and bioavailability, the investigation of its potential therapeutic applications in a wider range of diseases, and the development of new methods for delivering this compound to specific tissues or cells. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and anti-cancer effects, and to develop more effective strategies for using this compound in the treatment of these diseases.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide involves several steps, including the reaction of 4-butoxybenzoyl chloride with 2-furylacetic acid to form the corresponding ester, which is then converted to the amide by reaction with methylamine. The resulting compound is then reacted with acetic anhydride to form the vinyl ester, which is reduced with sodium borohydride to yield the final product.
Applications De Recherche Scientifique
4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide has been studied extensively for its potential applications in scientific research, particularly in the fields of immunology and neuroscience. It has been shown to modulate the immune system by binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their migration to sites of inflammation. This has potential therapeutic applications in the treatment of autoimmune diseases and transplant rejection.
Propriétés
IUPAC Name |
4-butoxy-N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-11-24-15-9-7-14(8-10-15)18(22)21-17(19(23)20-2)13-16-6-5-12-25-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,23)(H,21,22)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYKEZOPNOHFM-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![N-cyclopropyl-2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4999190.png)
![methyl 5-oxo-5-(4-{5-[(3-phenoxypropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)pentanoate](/img/structure/B4999195.png)

![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B4999204.png)
![2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4999209.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)

![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999242.png)

![4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B4999254.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4999270.png)
![1-(4-ethyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4999277.png)
